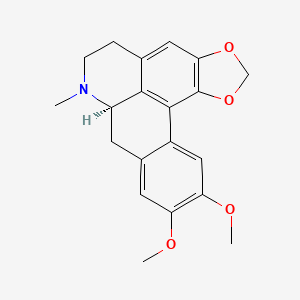

(-)-Dicentrine

Description

Properties

IUPAC Name |

(12R)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWBWQWUHVXPNC-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=CC(=C(C=C54)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28832-07-7 | |

| Record name | Dicentrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028832077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICENTRINE-(-) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DICENTRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O9KK11109 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Dicentrine: A Technical Guide to its Natural Sources, Isolation from Lindera megaphylla, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dicentrine is a potent aporphine alkaloid that has garnered significant interest within the scientific community due to its diverse pharmacological activities. It is found in various plant species, with Lindera megaphylla, a member of the Lauraceae family, being a notable source.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, a detailed, representative protocol for its isolation and purification from the roots of Lindera megaphylla, and a summary of its biological activities, with a focus on its role as an α1-adrenoceptor antagonist.

Natural Sources of this compound

This compound has been isolated from several plant families, primarily the Lauraceae and Menispermaceae. While Lindera megaphylla is a key source, other plants have also been reported to contain this alkaloid. The concentration and yield of this compound can vary significantly depending on the plant species, the part of the plant used, and the geographical location.

Table 1: Natural Sources of this compound

| Plant Family | Species | Plant Part | Reference |

| Lauraceae | Lindera megaphylla | Roots | [1][2] |

| Lauraceae | Ocotea puberula | Fruits | |

| Menispermaceae | Stephania epigaea | [3] | |

| Menispermaceae | Stephania venosa | Callus and Cell Suspension Cultures | |

| Menispermaceae | Stephania suberosa | Hairy Roots Culture |

Isolation and Purification of this compound from Lindera megaphylla

While a specific, detailed protocol for the isolation of this compound from Lindera megaphylla is not extensively documented in publicly available literature, a representative procedure can be constructed based on general methods for the extraction and purification of aporphine alkaloids from plant materials. The following is a generalized experimental protocol.

Experimental Protocol: Isolation and Purification

1. Plant Material Collection and Preparation:

-

Collect fresh roots of Lindera megaphylla.

-

Wash the roots thoroughly with water to remove soil and other debris.

-

Air-dry the roots in a well-ventilated area or in an oven at a controlled temperature (typically 40-50°C) to prevent degradation of the alkaloids.

-

Once completely dry, grind the roots into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered root material (e.g., 1 kg) with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 3-5 days), with occasional stirring.

-

Alternatively, use a Soxhlet apparatus for a more efficient extraction process.

-

Filter the extract to separate the solvent from the plant residue.

-

Repeat the extraction process with fresh solvent (typically 2-3 times) to ensure complete extraction of the alkaloids.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning:

-

Dissolve the crude extract in a 5% hydrochloric acid solution.

-

Filter the acidic solution to remove any insoluble material.

-

Wash the acidic solution with a nonpolar solvent, such as chloroform or diethyl ether, to remove neutral and weakly basic compounds.

-

Adjust the pH of the aqueous layer to approximately 9-10 with a base, such as ammonium hydroxide, to precipitate the free alkaloids.

-

Extract the alkaline solution with chloroform or another suitable organic solvent.

-

Collect the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

4. Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography using silica gel as the stationary phase.

-

Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like chloroform and gradually increasing the polarity by adding methanol.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent).

-

Combine the fractions containing the compound of interest, as indicated by TLC analysis.

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as acetonitrile and water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) to obtain pure this compound.[4]

5. Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Experimental Workflow

Caption: A generalized workflow for the isolation and purification of this compound.

Quantitative Data

Table 2: Biological Activity of this compound

| Parameter | Value | Assay System | Reference |

| α1-Adrenoceptor Antagonism | |||

| pA₂ (vs. Noradrenaline) | 8.19 ± 0.09 | Rat thoracic aorta | [5] |

| pA₂ (vs. Phenylephrine) | 9.01 ± 0.10 | Rat thoracic aorta | [5] |

| Inhibition of Inositol Monophosphate Formation | |||

| IC₅₀ | Not explicitly reported, but suppression observed at 3-10 µM | Noradrenaline-induced in rat thoracic aorta | [5] |

Biological Activities and Signaling Pathway

This compound is a potent and selective antagonist of α1-adrenoceptors.[5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate a signaling cascade leading to various physiological responses, including smooth muscle contraction.

The α1-adrenoceptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Activation of the receptor leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

This compound exerts its effect by competitively blocking the binding of agonists to the α1-adrenoceptor, thereby inhibiting this entire signaling cascade. This leads to the relaxation of smooth muscles, which is the basis for its potential therapeutic applications, such as in the management of hypertension.

Signaling Pathway of α1-Adrenoceptor and Inhibition by this compound

Caption: The α1-adrenoceptor signaling pathway and its inhibition by this compound.

Conclusion

This compound is a pharmacologically significant aporphine alkaloid with well-established activity as an α1-adrenoceptor antagonist. While Lindera megaphylla is a known natural source, further research is required to establish optimized and standardized protocols for its high-yield isolation and to fully quantify its abundance in this and other plant species. The detailed understanding of its mechanism of action provides a solid foundation for its further investigation and potential development as a therapeutic agent. This guide provides a comprehensive overview for researchers and professionals in the field of natural product chemistry and drug development, highlighting both the current knowledge and the areas requiring further exploration.

References

- 1. Bioactive principles from the roots of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Determination of dicentrine in rat plasma by high-performance liquid chromatography and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of (-)-Dicentrine: A Technical Guide to the Aporphine Alkaloid Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway of the aporphine alkaloid (-)-Dicentrine. A comprehensive overview of the enzymatic reactions, precursor molecules, and key intermediates is provided, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this important class of natural products.

Introduction to Aporphine Alkaloids and this compound

Aporphine alkaloids are a large and structurally diverse group of isoquinoline alkaloids found in various plant families. They are characterized by a tetracyclic ring system formed through intramolecular C-C phenol coupling of a benzylisoquinoline precursor.[1][2] These compounds exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] this compound, a prominent member of this class, has demonstrated significant biological potential, including anti-tumor effects.[5][6] Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel derivatives with improved therapeutic properties.

The Biosynthetic Pathway from L-Tyrosine to this compound

The biosynthesis of this compound begins with the aromatic amino acid L-tyrosine and proceeds through the central intermediate (S)-reticuline. The pathway can be broadly divided into three major stages: the formation of (S)-reticuline, the construction of the aporphine core, and the tailoring of the aporphine scaffold to yield this compound.

Formation of the Central Intermediate: (S)-Reticuline

The initial steps of the pathway leading to (S)-reticuline are shared among many benzylisoquinoline alkaloids.[7][8] L-tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two intermediates then undergo a Pictet-Spengler condensation catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine. A series of subsequent enzymatic reactions involving O-methyltransferases (OMTs) and an N-methyltransferase (NMT) lead to the formation of (S)-reticuline.[7]

Formation of the Aporphine Core: The Role of Cytochrome P450

The defining step in aporphine alkaloid biosynthesis is the intramolecular oxidative C-C coupling of (S)-reticuline to form the characteristic tetracyclic aporphine scaffold. This reaction is catalyzed by a specific type of cytochrome P450 enzyme, CYP80G2.[9][10] This enzyme facilitates the coupling between the C8 of the tetrahydroisoquinoline ring and the C2' of the benzyl ring of (S)-reticuline, leading to the formation of the key aporphine intermediate, (+)-corytuberine.[10][11]

dot

Caption: Formation of the aporphine core from (S)-reticuline.

Tailoring Reactions: Formation of this compound

Following the formation of the aporphine core, a series of tailoring reactions, primarily O-methylations and the formation of a methylenedioxy bridge, are required to produce this compound. While the specific enzymes for dicentrine biosynthesis have not been fully characterized, the pathway can be inferred from the structure of the final product and the known activities of related enzymes.

Starting from (+)-corytuberine, it is hypothesized that two specific O-methyltransferases (OMTs) catalyze the methylation of the hydroxyl groups at positions 9 and 10. Subsequently, an enzyme, likely another cytochrome P450, would catalyze the formation of the methylenedioxy bridge between the hydroxyl groups at positions 1 and 2.

dot

Caption: Proposed tailoring steps from (+)-corytuberine to this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on related aporphine alkaloids and the quantification of dicentrine in plant cultures provide some insights.

| Parameter | Value | Organism/System | Reference |

| This compound Content | |||

| Callus Culture (max) | 19.5 ± 0.3 mg/g dry weight | Stephania venosa | [12] |

| Natural Leaf | 3.5 mg/g dry weight | Stephania venosa | [12] |

| Natural Tuber | 0.48 mg/g dry weight | Stephania venosa | [12] |

| Enzyme Kinetics | |||

| Specific enzyme kinetic data (Km, Vmax) for the cytochrome P450 and O-methyltransferases directly involved in this compound biosynthesis are not currently available in the literature. | - | - | - |

Experimental Protocols

This section provides generalized protocols for key experiments used to elucidate and characterize the biosynthesis pathway of aporphine alkaloids.

Heterologous Expression of Biosynthetic Enzymes in Yeast

This protocol describes the expression of plant-derived enzymes, such as cytochrome P450s and O-methyltransferases, in Saccharomyces cerevisiae for functional characterization.

Objective: To produce and purify recombinant enzymes to perform in vitro enzyme assays.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent S. cerevisiae cells (e.g., INVSc1)

-

Synthetic complete medium lacking uracil (SC-Ura) with glucose or galactose

-

Lysis buffer (e.g., Y-PER Yeast Protein Extraction Reagent)

-

Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)

Procedure:

-

Gene Cloning: Clone the full-length cDNA of the target enzyme into the yeast expression vector.

-

Yeast Transformation: Transform the recombinant plasmid into competent S. cerevisiae cells using the lithium acetate/polyethylene glycol method.

-

Selection and Culture: Select transformed yeast colonies on SC-Ura plates with glucose. Inoculate a single colony into liquid SC-Ura medium with glucose and grow overnight.

-

Protein Expression: Induce protein expression by transferring the yeast culture to SC-Ura medium containing galactose. Grow for 24-48 hours at 30°C.

-

Cell Lysis and Protein Purification: Harvest the yeast cells by centrifugation. Lyse the cells using the lysis buffer. Purify the recombinant protein from the soluble fraction using affinity chromatography.

dot

Caption: Workflow for heterologous expression of enzymes in yeast.

In Vitro Enzyme Assays

This protocol outlines a general procedure for determining the activity and substrate specificity of the purified biosynthetic enzymes.

Objective: To measure the catalytic activity of the purified enzyme with its putative substrate.

Materials:

-

Purified enzyme

-

Substrate (e.g., (S)-reticuline for CYP80G2, (+)-corytuberine for OMTs)

-

Cofactors (e.g., NADPH for cytochrome P450s, S-adenosylmethionine (SAM) for OMTs)

-

Reaction buffer (specific pH and composition depending on the enzyme)

-

Quenching solution (e.g., methanol or ethyl acetate)

-

Analytical instrument (e.g., HPLC, LC-MS)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, substrate, and cofactors.

-

Enzyme Addition: Initiate the reaction by adding the purified enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.

-

Reaction Quenching: Stop the reaction by adding a quenching solution.

-

Product Analysis: Analyze the reaction mixture using HPLC or LC-MS to identify and quantify the product formed.

Virus-Induced Gene Silencing (VIGS) for in Planta Functional Analysis

VIGS is a powerful reverse genetics tool to study gene function in plants by transiently silencing the expression of a target gene.[13][14][15]

Objective: To investigate the in vivo function of a candidate biosynthetic gene by observing the phenotypic and metabolic changes upon its silencing.

Materials:

-

VIGS vectors (e.g., based on Tobacco Rattle Virus - TRV)

-

Agrobacterium tumefaciens strain (e.g., GV3101)

-

Plant species of interest

-

Infiltration medium

Procedure:

-

Vector Construction: Clone a fragment of the target gene into the VIGS vector.

-

Agrobacterium Transformation: Transform the VIGS construct into Agrobacterium.

-

Agroinfiltration: Infiltrate young leaves of the plant with a suspension of the transformed Agrobacterium.

-

Gene Silencing: Allow 2-4 weeks for the viral vector to spread systemically and induce gene silencing.

-

Phenotypic and Metabolic Analysis: Observe any visible phenotypes and analyze the metabolic profile of the silenced plants (e.g., using HPLC or LC-MS to measure alkaloid levels) compared to control plants.

dot

Caption: General workflow for Virus-Induced Gene Silencing (VIGS).

Conclusion

The biosynthesis of this compound follows a conserved pathway for aporphine alkaloid formation, originating from L-tyrosine and proceeding through the key intermediate (S)-reticuline. The formation of the characteristic aporphine core is catalyzed by a cytochrome P450 enzyme, followed by tailoring reactions mediated by O-methyltransferases and likely other enzymes to yield the final product. While the general pathway is understood, further research is needed to fully characterize the specific enzymes involved in the later tailoring steps and to obtain detailed kinetic data. The experimental protocols provided in this guide offer a framework for researchers to further investigate this and other alkaloid biosynthetic pathways, ultimately enabling the development of new strategies for the production and engineering of these valuable natural products.

References

- 1. Frontiers | Molecular Origins of Functional Diversity in Benzylisoquinoline Alkaloid Methyltransferases [frontiersin.org]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ACG Publications - Dicentrine and Dicentrinone Isolated from Stephania tetrandrae Radix Suppress HepG2 Proliferation through Inhibiting PDI Activity [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 10. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. longdom.org [longdom.org]

- 15. Principles and practice of virus induced gene silencing for functional genomics in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticancer Arsenal of (-)-Dicentrine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dicentrine, a natural aporphine alkaloid, has emerged as a promising candidate in cancer therapy, exhibiting potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer activity of this compound. Through a comprehensive review of preclinical studies, this document elucidates its role in inducing apoptosis, instigating cell cycle arrest, and inhibiting metastasis. Key signaling pathways modulated by this compound are detailed, supported by quantitative data and experimental methodologies. This guide aims to serve as a critical resource for researchers and drug development professionals in the advancement of this compound as a potential therapeutic agent.

Introduction

The quest for novel, effective, and selective anticancer agents has led to the investigation of numerous natural compounds. Among these, this compound has garnered significant attention for its broad-spectrum antitumor properties. This guide synthesizes the current understanding of how this compound exerts its effects on cancer cells at a molecular level, providing a foundation for future research and development.

Cytotoxicity and Antiproliferative Activity

This compound demonstrates significant cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in multiple studies and are summarized in the table below.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC3 | Prostate Cancer | 18.43 | [1] |

| DU145 | Prostate Cancer | 23.53 | [1] |

| HepG2 | Hepatoma | 56.70 (for PDI inhibition) | [2][3] |

| COLO201 | Colon Adenocarcinoma | Not Specified | [4] |

| KB | Epidermoid Carcinoma | Not Specified | [4] |

| MS-G2 | Hepatoma | Not Specified | [4][5] |

| HeLa | Cervical Carcinoma | Not Specified | [4] |

| HL-60 | Leukemia | Not Specified | [4][5][6] |

| A549 | Lung Adenocarcinoma | Not Specified | [7][8] |

| HuH-7 | Hepatoma | Not Specified | [5] |

| HCE-6 | Esophageal Carcinoma | Not Specified | [5] |

| Molt-4 | Lymphoma | Not Specified | [5] |

| CESS | Lymphoma | Not Specified | [5] |

| K562 | Leukemia | Not Specified | [5] |

| P388 | Leukemia (mouse) | Not Specified | [9] |

| L1210 | Leukemia (mouse) | Not Specified | [9] |

| B16 | Melanoma (mouse) | Not Specified | [9] |

| MBC2 | Bladder Cancer (mouse) | Not Specified | [9] |

| Colon 26 | Colon Cancer (mouse) | Not Specified | [9] |

Core Mechanisms of Action

The anticancer activity of this compound is multifaceted, involving the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and impediment of cancer cell migration and invasion.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This is achieved through the modulation of both intrinsic and extrinsic apoptotic pathways.

-

Extrinsic Pathway: In A549 lung adenocarcinoma cells, this compound sensitizes cells to TNF-α-induced apoptosis.[7][8] It promotes the activation of caspase-8 and caspase-3.[7]

-

Intrinsic Pathway: The compound also triggers the intrinsic pathway, evidenced by the activation of caspase-9.[7] This is associated with the downregulation of anti-apoptotic proteins such as cIAP-2, cFLIP, and Bcl-XL.[7] The activation of caspases leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in apoptosis.[7]

Caption: this compound-induced apoptosis signaling pathways.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in cancer cells such as HL-60 leukemia cells.[4][6] This effect is linked to its ability to inhibit topoisomerase II activity, an enzyme crucial for DNA replication and chromosome segregation.[4][6] The disruption of topoisomerase II function leads to DNA damage, activating cell cycle checkpoints and halting cell proliferation.[10] Furthermore, microarray analysis has revealed the activation of p53 signaling and G1/S and G2/M cell cycle regulation pathways in response to dicentrine.[10]

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.

Inhibition of Metastasis

Metastasis is a major cause of cancer-related mortality. This compound has demonstrated the ability to suppress the invasion and migration of cancer cells, key steps in the metastatic cascade. In A549 cells, this compound inhibits TNF-α-induced invasion and migration.[7][8] This is correlated with the suppression of invasive proteins.[7]

The anti-metastatic effect of this compound is mediated through the modulation of key signaling pathways that regulate cell motility and invasion. Specifically, it blocks the activation of TAK1, p38, JNK, and Akt, which in turn leads to the reduced transcriptional activity of NF-κB and AP-1.[7][8] These transcription factors are pivotal in orchestrating the expression of genes involved in inflammation, cell survival, and invasion.

Caption: this compound's inhibition of the TNF-α-induced metastatic pathway.

Other Molecular Targets and Mechanisms

Beyond the core mechanisms, this compound interacts with other cellular components and pathways:

-

DNA Intercalation and Topoisomerase Inhibition: this compound can intercalate with DNA and inhibit DNA topoisomerases, leading to DNA strand breaks.[10] This action contributes to its cytotoxic and cell cycle arrest effects.

-

Targeting G-Quadruplex Structures: It has been shown to be an effective ligand for telomeric and oncogenic G-quadruplexes, showing a higher affinity for these structures over duplex DNA. This interaction can lead to the thermal stabilization of G-quadruplexes, which may interfere with telomere maintenance and oncogene expression.

-

Protein Disulfide Isomerase (PDI) Inhibition: In HepG2 cells, this compound was found to inhibit the activity of protein disulfide isomerase (PDI), an enzyme involved in protein folding.[2][3] Inhibition of PDI can lead to an accumulation of misfolded proteins, inducing cellular stress and apoptosis.

-

EGFR Signaling: There is evidence suggesting that this compound exhibits preferential cytotoxicity towards cancer cells overexpressing the epidermal growth factor receptor (EGFR).[10]

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 48 hours).[2] MTT reagent is then added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured to determine cell viability.[2]

-

Crystal Violet Assay: This assay is used to determine cell number and viability. Cells are treated with the compound, and after the incubation period, the remaining adherent cells are stained with crystal violet. The dye is then solubilized, and the absorbance is measured.

Apoptosis Assays

-

Flow Cytometry: This technique is used to quantify apoptotic cells. Cells are treated with this compound, harvested, and then stained with fluorescent markers such as Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a DNA stain that enters cells with compromised membranes). Flow cytometric analysis can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

-

ELISA for Histone-Bound DNA Fragments: This assay quantifies the amount of histone-bound DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells, which is a hallmark of apoptosis.[6]

-

Western Blotting for Apoptosis-Related Proteins: This technique is used to detect the expression levels of key proteins involved in apoptosis, such as caspases (caspase-3, -8, -9), PARP, Bcl-2 family proteins (Bcl-XL), and inhibitor of apoptosis proteins (cIAP2, cFLIP).[7]

Cell Cycle Analysis

-

Flow Cytometry with Propidium Iodide (PI) Staining: Cells are treated with this compound, fixed, and stained with PI, which stoichiometrically binds to DNA. The DNA content of individual cells is then measured by flow cytometry, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][6]

Metastasis Assays

-

Wound Healing Assay (Scratch Assay): A "wound" is created in a confluent monolayer of cancer cells. The cells are then treated with this compound, and the rate of wound closure is monitored over time to assess cell migration.

-

Transwell Invasion Assay (Boyden Chamber Assay): This assay measures the invasive potential of cancer cells. Cells are seeded in the upper chamber of a transwell insert coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. After incubation with this compound, the number of cells that have invaded through the matrix and migrated to the lower surface of the insert is quantified.

Enzyme Activity Assays

-

Topoisomerase II Activity Assay (Kinetoplast DNA Concatenation Assay): This assay measures the ability of topoisomerase II to catenate or decatenate kinetoplast DNA (kDNA). The inhibition of this activity by this compound can be visualized by agarose gel electrophoresis.[6]

-

PDI Activity Assay (Insulin Turbidity Assay): This assay measures the ability of PDI to reduce the disulfide bonds in insulin, which causes insulin aggregation and can be monitored by measuring the turbidity of the solution.[2][3]

Conclusion and Future Directions

This compound is a promising natural compound with a well-defined, multi-pronged mechanism of action against cancer cells. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis, coupled with its diverse molecular targets, makes it a strong candidate for further preclinical and clinical development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the investigation of potential synergistic effects with existing chemotherapeutic agents. A deeper understanding of its interaction with specific cancer-related G-quadruplexes and its impact on EGFR signaling could also unveil novel therapeutic strategies. The comprehensive data presented in this guide provides a solid foundation for these future endeavors, paving the way for the potential clinical translation of this compound in oncology.

References

- 1. doaj.org [doaj.org]

- 2. acgpubs.org [acgpubs.org]

- 3. ACG Publications - Dicentrine and Dicentrinone Isolated from Stephania tetrandrae Radix Suppress HepG2 Proliferation through Inhibiting PDI Activity [acgpubs.org]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dicentrine Analogue-Induced G2/M Arrest and Apoptosis through Inhibition of Topoisomerase II Activity in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dicentrine Potentiates TNF-α-Induced Apoptosis and Suppresses Invasion of A549 Lung Adenocarcinoma Cells via Modulation of NF-κB and AP-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dicentrine Potentiates TNF-α-Induced Apoptosis and Suppresses Invasion of A549 Lung Adenocarcinoma Cells via Modulation of NF-κB and AP-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of tumor cell growth and mitogen response by aporphine alkaloids, dicentrine, glaucine, corydine, and apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of epidermal growth factor receptor over-expressing cancer cells by the aphorphine-type isoquinoline alkaloid, dicentrine - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Dicentrine as a Topoisomerase II Inhibitor in Leukemia Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dicentrine, a natural aporphine alkaloid, has demonstrated notable anti-cancer properties, particularly in the context of leukemia. This technical guide provides a comprehensive overview of its mechanism of action as a topoisomerase II inhibitor, leading to cell cycle arrest and apoptosis in leukemia cells. This document synthesizes available preclinical data, outlines detailed experimental protocols for key assays, and presents visual representations of the proposed signaling pathways and experimental workflows.

Introduction

Topoisomerase II is a critical enzyme in cell division, responsible for resolving DNA topological challenges that arise during replication, transcription, and chromosome segregation. Its essential role in proliferating cells makes it a prime target for anti-cancer therapies. Topoisomerase II inhibitors function by stabilizing the transient DNA-enzyme complex, leading to the accumulation of double-stranded DNA breaks and subsequent activation of cell death pathways. Several clinically successful chemotherapeutic agents, such as etoposide and doxorubicin, target this enzyme.

This compound, isolated from plants of the Lindera genus, has emerged as a potential therapeutic agent with cytotoxic effects against various cancer cell lines, including several leukemia subtypes.[1] Its primary mechanism of action is the inhibition of topoisomerase II, which triggers a cascade of cellular events culminating in apoptosis and cell cycle arrest.[1][2] This guide delves into the specifics of this compound's action in leukemia cells.

Mechanism of Action

This compound exerts its anti-leukemic effects primarily through the inhibition of topoisomerase II. Molecular modeling studies suggest that dicentrine can adopt a relatively planar conformation, allowing it to act as an "adaptive" DNA intercalator.[2] This intercalation is thought to be a key step in its ability to inhibit topoisomerase II. By stabilizing the topoisomerase II-DNA cleavage complex, this compound induces DNA double-strand breaks, which are potent triggers of downstream cellular responses.

Inhibition of Topoisomerase II

Induction of G2/M Cell Cycle Arrest

A major consequence of topoisomerase II inhibition is the arrest of the cell cycle at the G2/M transition. This checkpoint prevents cells with damaged DNA from entering mitosis, thus averting the propagation of genetic errors. Studies have shown that both D-dicentrine and its analogues induce G2/M arrest in HL-60 leukemia cells.[1] This arrest is typically mediated by the cyclin B1/CDK1 complex, a key regulator of entry into mitosis.

Induction of Apoptosis

The accumulation of DNA damage and cell cycle arrest ultimately leads to the induction of apoptosis, or programmed cell death. In HL-60 cells, both D-dicentrine and its analogue have been shown to induce apoptosis.[1] The apoptotic response to topoisomerase II inhibitors generally involves the activation of intrinsic and/or extrinsic apoptotic pathways, characterized by the activation of caspases and cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP).

Quantitative Data

While extensive quantitative data for this compound in various leukemia cell lines is limited in the public domain, the available information indicates its potent cytotoxic activity.

Table 1: Cytotoxicity of d-Dicentrine in Leukemia Cell Lines

| Cell Line | Leukemia Type | Cytotoxicity | Reference |

| HL-60 | Promyelocytic Leukemia | Cytotoxic | [3] |

| K562 | Chronic Myeloid Leukemia | Cytotoxic | [3] |

| Molt-4 | T-cell Acute Lymphoblastic Leukemia | Highly Cytotoxic | [3] |

| CESS | B-cell Lymphoma | Highly Cytotoxic | [3] |

Note: Specific IC50 values for this compound were not available in the reviewed literature. The table reflects the reported cytotoxic effects.

In Vivo Efficacy

Preclinical in vivo studies have provided evidence for the anti-leukemic activity of d-dicentrine. In a study using a Severe Combined Immunodeficiency (SCID) mouse model, intraperitoneal injection of d-dicentrine at a dose of 100 micrograms twice a week for four weeks significantly inhibited the tumor incidence of the K562 leukemia cell line.[3] This finding underscores the potential of dicentrine as a therapeutic agent for leukemia in a whole-organism context.

Signaling Pathways

The cellular response to this compound-induced topoisomerase II inhibition involves a complex network of signaling pathways that govern cell cycle progression and apoptosis. Based on the known mechanisms of topoisomerase II inhibitors and the observed effects of dicentrine, a proposed signaling cascade is illustrated below.

Caption: Proposed signaling pathway of this compound in leukemia cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Topoisomerase II Decatenation Assay (kDNA based)

This assay assesses the inhibitory effect of a compound on the decatenating activity of topoisomerase II using kinetoplast DNA (kDNA) as a substrate.

Workflow:

Caption: Workflow for the Topoisomerase II Decatenation Assay.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 10X topoisomerase II reaction buffer, ATP, and 200 ng of kinetoplast DNA (kDNA).

-

Compound Addition: Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Enzyme Addition: Add purified topoisomerase II enzyme to initiate the reaction. The final reaction volume is typically 20 µL.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS, followed by the addition of proteinase K (to a final concentration of 50 µg/mL) and a further 15-minute incubation at 37°C.

-

Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage.

-

Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of topoisomerase II is determined by the presence of catenated kDNA in the well, which fails to migrate into the gel, compared to the control where kDNA is decatenated into minicircles that migrate through the gel.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

-

Cell Seeding: Seed leukemia cells (e.g., HL-60, K562) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Protocol:

-

Cell Treatment: Treat leukemia cells with this compound at the desired concentration and for the appropriate time.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Excite FITC at 488 nm and measure emission at 530 nm; excite PI and measure emission at >670 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Workflow: dot graph Cell_Cycle_Workflow { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat_Cells [label="Treat Leukemia Cells\nwith this compound"]; Harvest_Cells [label="Harvest and Wash Cells"]; Fix_Cells [label="Fix Cells in\nCold 70% Ethanol"]; Wash_Cells [label="Wash Fixed Cells"]; Treat_RNase [label="Treat with RNase A"]; Stain_PI [label="Stain with\nPropidium Iodide (PI)"]; Flow_Cytometry [label="Analyze by\nFlow Cytometry"]; Analyze_Distribution [label="Analyze Cell Cycle\nDistribution (G1, S, G2/M)"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Treat_Cells; Treat_Cells -> Harvest_Cells; Harvest_Cells -> Fix_Cells; Fix_Cells -> Wash_Cells; Wash_Cells -> Treat_RNase; Treat_RNase -> Stain_PI; Stain_PI -> Flow_Cytometry; Flow_Cytometry -> Analyze_Distribution; Analyze_Distribution -> End; }

References

- 1. Dicentrine Analogue-Induced G2/M Arrest and Apoptosis through Inhibition of Topoisomerase II Activity in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of (-)-Dicentrine: A Technical Whitepaper for Neurodegenerative Disease Research

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing unmet medical need. The multifactorial nature of these diseases, involving oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of novel therapeutic agents with pleiotropic mechanisms of action. (-)-Dicentrine, an aporphine alkaloid, presents a compelling, albeit underexplored, candidate for neuroprotection. While direct evidence for its efficacy in neurodegenerative models is currently limited, the broader class of aporphine alkaloids has demonstrated significant neuroprotective activities. This technical guide synthesizes the available data on related aporphine alkaloids to build a case for the neuroprotective potential of this compound, provides detailed experimental protocols to facilitate its investigation, and outlines the key signaling pathways that may be involved.

Introduction: The Promise of Aporphine Alkaloids in Neurodegeneration

Aporphine alkaloids are a class of naturally occurring isoquinoline alkaloids characterized by a tetracyclic core structure. Numerous compounds within this class have been investigated for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. In the context of neurodegeneration, the therapeutic potential of aporphine alkaloids is attributed to their ability to mitigate key pathological processes such as oxidative stress, microglial-mediated neuroinflammation, and neuronal apoptosis.[1][2][3]

While this compound is known for its activity as a potent alpha 1-adrenoceptor antagonist in vascular smooth muscle and has been investigated for its antinociceptive properties in inflammatory pain models, its direct neuroprotective effects in the central nervous system remain to be elucidated.[4][5] However, the documented neuroprotective actions of structurally related aporphine alkaloids provide a strong rationale for investigating this compound in neurodegenerative disease models.

Quantitative Data on the Neuroprotective Effects of Aporphine Alkaloids

To contextualize the potential of this compound, this section summarizes quantitative data from studies on other neuroprotective aporphine alkaloids. These data serve as a benchmark for what might be expected from future studies on this compound.

Table 1: In Vitro Neuroprotective and Anti-inflammatory Activity of Select Aporphine Alkaloids

| Alkaloid | Model System | Neurotoxin/Stimulant | Outcome Measure | Result | Reference(s) |

| Pronuciferine | Human SH-SY5Y neuroblastoma cells | Hydrogen Peroxide (H₂O₂) | Cell Viability | Significant suppression of neuronal death at 5 and 10 µM | [6][7] |

| Pronuciferine | Human SH-SY5Y neuroblastoma cells | - | BDNF Protein Expression | 17% to 20% increase at 0.1-10 µM | [6] |

| Roemerine | Human SH-SY5Y neuroblastoma cells | - | BDNF Protein Expression | Increased at 10 µM | [8] |

| Taspine Derivative (SMU-Y6) | HEK-Blue hTLR2 cells | Pam₃CSK₄ (TLR2 agonist) | TLR2 Inhibition (IC₅₀) | 0.11 ± 0.04 µM | [9] |

| Quercetin (Flavonoid for comparison) | BV2 microglial cells | Lipopolysaccharide (LPS) | NO Production Inhibition | - | [10] |

| Sulforaphane (for comparison) | BV2 microglial cells | Lipopolysaccharide (LPS) | NO Production Inhibition (IC₅₀) | 5.85 µM | [11] |

Table 2: Antioxidant Capacity of Aporphine Alkaloids

| Alkaloid | Assay | Result | Reference(s) |

| Boldine | DPPH Radical Scavenging | Higher antioxidant activity than its seco-derivative | [12] |

| Glaucine | DPPH Radical Scavenging | Higher antioxidant activity than its seco-derivative | [12] |

Postulated Mechanisms of Action and Signaling Pathways

Based on the activities of related aporphine alkaloids, this compound is hypothesized to exert neuroprotective effects through multiple signaling pathways.

Anti-inflammatory Signaling in Microglia

Neuroinflammation, mediated by activated microglia, is a key contributor to neuronal damage in neurodegenerative diseases. Aporphine alkaloids have been shown to suppress the production of pro-inflammatory mediators.[9]

-

DOT Script for Microglial Anti-inflammatory Pathway

Caption: Hypothesized anti-inflammatory action of this compound in microglia.

Antioxidant and Anti-apoptotic Signaling in Neurons

Oxidative stress and subsequent apoptosis are central to neuronal loss. Aporphine alkaloids can mitigate these processes by scavenging reactive oxygen species (ROS) and modulating the expression of apoptotic proteins.[6]

-

DOT Script for Neuronal Anti-apoptotic Pathway

Caption: Postulated antioxidant and anti-apoptotic mechanisms of this compound.

Experimental Protocols for Evaluating Neuroprotective Potential

The following protocols provide a framework for the systematic evaluation of this compound's neuroprotective properties.

In Vitro Neuroprotection Assays

-

DOT Script for In Vitro Experimental Workflow

Caption: Workflow for in vitro assessment of this compound's neuroprotection.

4.1.1. Cell Culture and Differentiation

-

Cell Line: Human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells.

-

Culture Medium: For SH-SY5Y, use a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and F12 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% non-essential amino acids. For PC12, use RPMI-1640 medium with 10% horse serum and 5% FBS.

-

Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, SH-SY5Y cells can be treated with 10 µM retinoic acid for 5-7 days. PC12 cells can be differentiated with 50-100 ng/mL Nerve Growth Factor (NGF) for 7-10 days.

4.1.2. Induction of Neurotoxicity

-

Oxidative Stress Model: Expose cells to 100-500 µM hydrogen peroxide (H₂O₂) for 24 hours.

-

Parkinson's Disease Model (MPP⁺): Treat differentiated SH-SY5Y or PC12 cells with 0.5-2 mM 1-methyl-4-phenylpyridinium (MPP⁺) for 24-48 hours.

4.1.3. Assessment of Neuroprotection

-

Cell Viability (MTT Assay):

-

Plate cells in a 96-well plate.

-

Pre-treat with various concentrations of this compound for 2-4 hours.

-

Add the neurotoxin and incubate for the desired time.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure absorbance at 570 nm.

-

-

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):

-

After treatment, wash cells with PBS.

-

Incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

-

Measure fluorescence (excitation 485 nm, emission 530 nm).

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Harvest and wash cells.

-

Resuspend in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Analyze by flow cytometry.

-

In Vivo Neuroprotection Model: MPTP-Induced Parkinsonism in Mice

4.2.1. Animal Model

-

Strain: C57BL/6 mice are commonly used due to their sensitivity to MPTP.

-

MPTP Administration: A common protocol involves intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20-30 mg/kg daily for 5 consecutive days.

4.2.2. This compound Treatment

-

Administer this compound (dose to be determined by dose-response studies) via an appropriate route (e.g., i.p. or oral gavage) starting before the first MPTP injection and continuing throughout the study period.

4.2.3. Behavioral and Histological Assessment

-

Motor Function: Assess motor coordination and deficits using tests such as the rotarod test and the pole test at baseline and at specified time points after MPTP administration.

-

Immunohistochemistry: At the end of the study, perfuse the animals and collect the brains. Section the substantia nigra and striatum and perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

Conclusion and Future Directions

While direct experimental evidence for the neuroprotective effects of this compound in models of neurodegenerative diseases is currently lacking, the substantial body of research on related aporphine alkaloids provides a strong impetus for its investigation. The proposed mechanisms of action, including anti-inflammatory and antioxidant effects, align well with the multifactorial pathology of diseases like Alzheimer's and Parkinson's.

The experimental protocols detailed in this whitepaper offer a clear roadmap for researchers to systematically evaluate the neuroprotective potential of this compound. Future studies should focus on:

-

Determining the in vitro efficacy of this compound in protecting neuronal cells from various neurotoxins.

-

Elucidating the specific signaling pathways modulated by this compound.

-

Evaluating the in vivo efficacy of this compound in animal models of neurodegenerative diseases.

The exploration of this compound and other aporphine alkaloids could pave the way for the development of novel, multi-target therapeutics for the treatment of devastating neurodegenerative disorders.

References

- 1. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroactivity of naturally occurring proaporphine alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroactivity of the naturally occurring aporphine alkaloid, roemerine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Antinociceptive effects of (-)-Dicentrine and its action on TRPA1 channels

An in-depth analysis of the antinociceptive properties of the aporphine alkaloid (-)-Dicentrine reveals a significant mechanism of action involving the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. This technical guide synthesizes the available preclinical data, detailing the experimental methodologies, quantitative outcomes, and the proposed signaling pathways.

Introduction to this compound and TRPA1

This compound, an aporphinic alkaloid found in various plant species, particularly from the Lauraceae family, has demonstrated notable antinociceptive activity in models of visceral and inflammatory pain.[1][2][3][4] The Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel expressed in primary sensory neurons, is a key player in the detection of noxious stimuli and the initiation of pain signals.[3] Research strongly suggests that the analgesic effects of this compound are mediated through its interaction with TRPA1 channels, making it a molecule of interest for the development of novel pain therapeutics.[1][2][3]

Experimental Protocols

The antinociceptive effects of this compound have been evaluated using several established preclinical models of pain and inflammation. The following are detailed methodologies from key experiments.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is used to induce chronic inflammation and associated pain hypersensitivity.

-

Induction: Mice receive an intraplantar injection of Complete Freund's Adjuvant (CFA) to induce inflammation in the paw.[2][3]

-

Assessment of Mechanical Hypersensitivity: The paw withdrawal threshold is measured using von Frey filaments. A reduction in the force required to elicit a withdrawal response indicates mechanical hypersensitivity.[1][2] this compound (100 mg/kg, p.o.) was administered, and measurements were taken at various time points post-treatment.[1][3]

-

Assessment of Cold Hypersensitivity: The response to a drop of acetone on the inflamed paw is observed to assess cold hypersensitivity.[2][3]

-

Assessment of Heat Hypersensitivity: The latency of paw withdrawal on a hot plate (50°C) is measured to evaluate heat hypersensitivity.[2][3]

TRPA1 and TRPV1 Agonist-Induced Nociception Models

These models are used to investigate the specific interaction of this compound with TRPA1 and TRPV1 channels.

-

Cinnamaldehyde-Induced Nociception (TRPA1 Activation):

-

Mice are pre-treated with this compound (10–100 mg/kg, p.o.) one hour before an intraplantar injection of cinnamaldehyde (1.3 µ g/paw ), a selective TRPA1 activator.[1][3]

-

Alternatively, this compound (10–100 µ g/paw ) is co-injected with cinnamaldehyde.[1][3]

-

The time spent licking the injected paw is recorded for 5 minutes as an indicator of nociception.[1][3]

-

-

Capsaicin-Induced Nociception (TRPV1 Activation):

Quantitative Data on the Antinociceptive Effects of this compound

The following tables summarize the quantitative data from the aforementioned experiments, providing a clear comparison of the effects of this compound across different models and dosages.

| Pain Model | Drug/Dose | Route of Administration | Effect | Inhibition (%) |

| CFA-Induced Mechanical Hypersensitivity | This compound (100 mg/kg) | Oral (p.o.) | Reversal of mechanical hypersensitivity | 68 ± 13 |

| Cinnamaldehyde-Induced Licking | This compound (100 mg/kg) | Oral (p.o.) | Reduction in licking time | 75 ± 1 |

| Cinnamaldehyde-Induced Licking | This compound (100 µ g/paw ) | Intraplantar (i.pl.) | Reduction in licking time | 53 ± 8 |

| Cinnamaldehyde-Induced Licking | This compound (30 mg/kg) | Oral (p.o.) | Reduction in licking time | 38 ± 10 |

| Cinnamaldehyde-Induced Licking | This compound (100 mg/kg) | Oral (p.o.) | Reduction in licking time | 54 ± 7 |

| Cinnamaldehyde-Induced Cold Hypersensitivity | This compound (100 mg/kg) | Oral (p.o.) | Increased latency to paw withdrawal | 80 ± 13 |

| Capsaicin-Induced Licking | This compound (100 mg/kg) | Oral (p.o.) | No significant effect | Not Applicable |

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound's action and a typical experimental workflow.

Caption: Proposed mechanism of this compound's antinociceptive action via TRPA1 channel inhibition.

Caption: Generalized experimental workflow for assessing agonist-induced nociception.

Discussion of Findings

The experimental evidence strongly indicates that this compound exerts its antinociceptive effects by targeting the TRPA1 channel. In the CFA model of inflammatory pain, this compound effectively reversed mechanical and cold hypersensitivity, which are known to be mediated by TRPA1.[1][3] However, it did not affect heat hypersensitivity, a response primarily associated with the TRPV1 channel.[2][3]

This specificity was further confirmed in agonist-induced nociception models. This compound significantly inhibited the pain response induced by the TRPA1 agonist cinnamaldehyde.[1][2][3] Conversely, it had no effect on the nociception caused by the TRPV1 agonist capsaicin.[1][3] These findings collectively suggest that this compound's mechanism of action is selective for TRPA1 over TRPV1 channels.[1][3] The exact nature of the interaction, whether it is a direct channel blockade or modulation of intracellular signaling pathways, remains to be fully elucidated.[3]

Conclusion

References

- 1. journals.plos.org [journals.plos.org]

- 2. Plant derived aporphinic alkaloid S-(+)-dicentrine induces antinociceptive effect in both acute and chronic inflammatory pain models: evidence for a role of TRPA1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plant Derived Aporphinic Alkaloid S-(+)-Dicentrine Induces Antinociceptive Effect in Both Acute and Chronic Inflammatory Pain Models: Evidence for a Role of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antinociceptive effects of a chloroform extract and the alkaloid dicentrine isolated from fruits of Ocotea puberula - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Effects of (-)-Dicentrine on A549 Lung Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dicentrine, an aporphine alkaloid, has demonstrated notable cytotoxic and anti-proliferative effects on non-small cell lung cancer A549 cells in vitro. This technical guide provides a comprehensive overview of the experimental methodologies and key findings related to the impact of this compound on A549 cells. The document details protocols for assessing cell viability, apoptosis, and cell cycle distribution. Furthermore, it summarizes the quantitative effects of this compound on these parameters and elucidates the modulation of key signaling pathways involved in apoptosis and cell cycle regulation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) accounting for the majority of cases. The development of novel therapeutic agents with enhanced efficacy and reduced side effects is a critical area of research. Natural products have historically been a rich source of anti-cancer compounds. This compound is an aporphine alkaloid that has been investigated for its pharmacological activities, including its potential as an anti-cancer agent. This document focuses on the in vitro cytotoxic effects of this compound on the A549 human lung adenocarcinoma cell line, a widely used model for NSCLC research.

Studies have shown that this compound inhibits the proliferation of A549 cells in a dose- and time-dependent manner.[1][2] The primary mechanisms underlying these effects involve the induction of apoptosis and arrest of the cell cycle.[1] This guide will provide detailed experimental protocols to evaluate these effects and present the key quantitative data and molecular pathways involved.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the cytotoxic effects of this compound on A549 cells.

Cell Culture and Treatment

A549 lung adenocarcinoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with an atmosphere of 95% air and 5% CO2. For treatment, this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations. The final concentration of DMSO in the culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Procedure:

-

Seed A549 cells into 96-well plates at a density of 5.5 × 10³ cells per well in 100 µL of DMEM with 10% FBS.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (DMSO) for specific time intervals (e.g., 24, 48, 72 hours).

-

Following treatment, add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

-

Apoptosis Assay (Annexin V/PI Staining)

Apoptosis is quantified using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

Seed A549 cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle distribution is analyzed by flow cytometry after staining the cellular DNA with propidium iodide.

-

Procedure:

-

Seed A549 cells and treat with this compound as required.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells in ice-cold 70% ethanol while gently vortexing, and incubate for at least 15 minutes on ice.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing PI (50 µg/mL), Triton X-100 (0.05%), and RNase A (25 µg/mL) in PBS.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry. The percentages of cells in the SubG1, G0/G1, S, and G2/M phases are determined.

-

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Procedure:

-

Treat A549 cells with this compound, then wash with cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., caspases, PARP, Bcl-2 family proteins, cyclins) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Data Presentation

Cytotoxicity of this compound on A549 Cells

The inhibitory effect of this compound on the viability of A549 cells is dose- and time-dependent.[1][2]

| Treatment Time | This compound Concentration (µM) | Inhibition Rate (%) |

| 72 h | 25 | 33.4 |

| 72 h | 50 | 88.2 |

| 72 h | 100 | 88.6 |

| 72 h | 200 | 89.4 |

Table 1: Dose-dependent inhibitory effect of this compound on A549 cell proliferation after 72 hours of treatment, as determined by MTT assay.[2]

In a separate study, co-treatment with TNF-α enhanced the cytotoxic effects of dicentrine.

| Treatment | Cell Viability (%) |

| Dicentrine (25 µM) + TNF-α | 54.85 |

| Dicentrine (30 µM) + TNF-α | 54.35 |

| Dicentrine (40 µM) + TNF-α | 45.15 |

Table 2: Effect of combined treatment of this compound and TNF-α on A549 cell viability after 24 hours.[3]

Induction of Apoptosis

This compound induces apoptosis in A549 cells, which is a key mechanism of its anti-cancer activity.[1] The SubG1 population, which represents apoptotic cells, increases significantly after treatment.

| Treatment | SubG1 Population (%) |

| Control | Not specified |

| Dicentrine (25 µM) + TNF-α | Significantly increased |

| Dicentrine (30 µM) + TNF-α | Significantly increased |

| Dicentrine (40 µM) + TNF-α | Significantly increased |

Table 3: Effect of combined treatment of this compound and TNF-α on the SubG1 cell population in A549 cells.[4]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest in A549 cells, specifically at the S phase.[1]

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | Not specified | Not specified | Not specified |

| Dicentrine | Not specified | Significantly increased | Not specified |

Table 4: Effect of this compound on the cell cycle distribution of A549 cells. A significant increase in the S phase population was observed.[1]

Visualization of Workflows and Signaling Pathways

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dicentrine Potentiates TNF-α-Induced Apoptosis and Suppresses Invasion of A549 Lung Adenocarcinoma Cells via Modulation of NF-κB and AP-1 Activation [mdpi.com]

- 4. Dicentrine Potentiates TNF-α-Induced Apoptosis and Suppresses Invasion of A549 Lung Adenocarcinoma Cells via Modulation of NF-κB and AP-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Dicentrine Induced Apoptosis: A Technical Guide to the Caspase-Dependent Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying (-)-Dicentrine-induced apoptosis, with a specific focus on the activation of the caspase cascade. This compound, an aporphine alkaloid, has demonstrated notable anti-cancer properties by triggering programmed cell death in various cancer cell lines. This document outlines the key signaling pathways, presents quantitative data on its cytotoxic effects, and provides detailed experimental protocols for the assays used to elucidate its apoptotic activity.

Quantitative Data: Cytotoxicity of Dicentrine and its Analogs

The cytotoxic effects of this compound and its derivatives have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound | Cell Line | IC50 (µM) | Reference |

| (6aS)-dicentrine (1) | PC3 (Prostate Cancer) | 18.43 | [1] |

| (6aS)-dicentrine (1) | DU145 (Prostate Cancer) | 23.53 | [1] |

| (6aS,6S)-N-oxide (1a) | PC3 (Prostate Cancer) | 46.36 | [1] |

| (6aS,6S)-N-oxide (1a) | DU145 (Prostate Cancer) | 33.85 | [1] |

| (6aS,6R)-N-oxide (1b) | PC3, DU145 (Prostate Cancer) | > 50 | [1] |

| D-dicentrine analogue 1 | HL-60 (Leukemia) | Potent | [2] |

Signaling Pathways of this compound-Induced Apoptosis

This compound potentiates apoptosis, particularly in combination with agents like Tumor Necrosis Factor-alpha (TNF-α), by engaging both the extrinsic and intrinsic apoptotic pathways.[3] This process is centrally mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases.

Caspase Activation Cascade

The activation of caspases is a hallmark of apoptosis. This compound has been shown to enhance the proteolytic processing of several key caspases in A549 lung adenocarcinoma cells when co-treated with TNF-α.[3][4][5]

-

Initiator Caspases: The process is initiated by the activation of caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway).

-

Executioner Caspase: These initiator caspases then converge to activate the primary executioner caspase, caspase-3.

-

Substrate Cleavage: Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including Poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[3][4]

Below is a DOT language script to generate a diagram of the this compound-induced caspase activation pathway.

Caption: this compound induced caspase activation pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate this compound-induced apoptosis.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight.[8]

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[8]

-

Solubilization: Carefully remove the media and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[8]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8] Measure the absorbance at 570-590 nm using a microplate reader.

Below is a DOT language script for the MTT assay workflow.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells.[9][10]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[9][10]

Protocol:

-

Cell Collection: After treatment with this compound, harvest both adherent and floating cells.[9]

-

Washing: Wash the cells twice with cold PBS.[9]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-